Enantioselectivity in Pd-Catalyzed Heine Reaction: 4-Methyl vs. 4-tert-Butyl and 4-Phenyl Analogues
In the Pd-catalyzed asymmetric Heine reaction (rearrangement of meso-N-acylaziridines to oxazolines), the 4-methyl-substituted PyOx ligand achieved 92% ee, placing it among the most selective ligands tested, second only to the tert-butyl variant (95% ee) and outperforming phenyl (91% ee) and isopropyl (90% ee) [1]. Critically, the methyl variant also delivered a substantially higher yield (81%) compared to the tert-butyl ligand (75%), demonstrating that the reduced steric demand of the methyl group can facilitate catalytic turnover without significant enantioselectivity loss [1].
| Evidence Dimension | Enantiomeric excess (ee%) and yield in Pd-catalyzed rearrangement |
|---|---|
| Target Compound Data | 81% yield, 92% ee (4-methyl substituent on oxazoline) |
| Comparator Or Baseline | 4-tert-butyl: 75% yield, 95% ee; 4-phenyl: 62% yield, 91% ee; 4-isopropyl: 74% yield, 90% ee; unsubstituted: 61% yield, 86% ee |
| Quantified Difference | Methyl ligand yields 6 percentage points higher reaction yield than tert-butyl, while maintaining a comparable ee (3 ee% lower). Methyl outperforms unsubstituted by 20% yield and 6 ee%. |
| Conditions | Pd(0)/diphosphine catalyst system, meso-N-acylaziridine substrate (0.2 mmol scale), reported in ACS Catal. 2016 |
Why This Matters
For procurement in ligand screening campaigns, the 4-methyl variant offers a distinct balance of high catalytic turnover and enantioselectivity that bulkier analogues do not replicate, potentially enabling higher throughput under mild conditions.
- [1] Cochran, B. M.; Michael, F. E. Palladium-Catalyzed, Enantioselective Heine Reaction. ACS Catal. 2016, 6, 4694–4698. DOI: 10.1021/acscatal.6b01400 View Source
